1-Chloro-4-(trifluoromethoxy)naphthalene
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Overview
Description
1-Chloro-4-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C11H6ClF3O It is a derivative of naphthalene, characterized by the presence of a chlorine atom and a trifluoromethoxy group attached to the naphthalene ring
Preparation Methods
The synthesis of 1-Chloro-4-(trifluoromethoxy)naphthalene typically involves the introduction of the trifluoromethoxy group into the naphthalene ring. One common method is the reaction of 1-chloronaphthalene with trifluoromethoxy reagents under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. For example, the use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-Chloro-4-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(trifluoromethoxy)naphthalene and its derivatives involves interactions with specific molecular targets. For example, in biological systems, it may disrupt cellular processes by interacting with enzymes or cellular membranes. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
1-Chloro-4-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1-Chloro-4-(trifluoromethyl)naphthalene: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-Bromo-4-(trifluoromethoxy)naphthalene: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-2-(trifluoromethoxy)naphthalene: Similar structure but with the trifluoromethoxy group in a different position on the naphthalene ring.
Properties
Molecular Formula |
C11H6ClF3O |
---|---|
Molecular Weight |
246.61 g/mol |
IUPAC Name |
1-chloro-4-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H6ClF3O/c12-9-5-6-10(16-11(13,14)15)8-4-2-1-3-7(8)9/h1-6H |
InChI Key |
JMCSEJFUWYSCME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC(F)(F)F |
Origin of Product |
United States |
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